molecular formula C14H12FNOS2 B2909736 4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478080-74-9

4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2909736
CAS No.: 478080-74-9
M. Wt: 293.37
InChI Key: CKLMPEGPAKNJIL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound featuring a seven-membered thiazepine ring fused with a thiophene moiety. The fluorinated benzyl group enhances lipophilicity and metabolic stability, which are advantageous in drug design .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS2/c15-11-3-1-10(2-4-11)9-16-6-8-19-14-12(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLMPEGPAKNJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326971
Record name 4-[(4-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478080-74-9
Record name 4-[(4-fluorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a suitable α-haloketone, followed by cyclization to form the thiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazepine derivatives.

    Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The thiazepine ring structure is crucial for its activity, as it mimics the structure of natural ligands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • 4-(3-Trifluoromethylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (): Replacing the 4-fluorobenzyl group with a 3-trifluoromethylbenzyl substituent introduces stronger electron-withdrawing effects. This modification may alter binding affinity to biological targets (e.g., ATP-binding cassette transporters) due to increased steric bulk and electronegativity.

Core Heterocycle Modifications

  • Microwave-assisted synthesis (e.g., 2-ethylthio-4-methyl derivatives) improves reaction efficiency but may reduce yield purity compared to conventional methods .

Pharmacological Activity

  • Multidrug Resistance (MDR) Reversal: The compound 2-(4-fluorobenzyl)-9,10-dimethoxy-...-isoquinolin-1(2H)-one (1f) () demonstrates significant MDR reversing activity with low toxicity. This suggests that fluorobenzyl-substituted thiazepines may enhance P-glycoprotein inhibition compared to non-fluorinated analogs.
  • Antimicrobial and Anticancer Potential: Derivatives like 5-(2-dimethylamino-ethyl)-3-hydroxy-2-(4-methoxy-phenyl)-...-benzo[b][1,4]thiazepin-4-one () exhibit diverse bioactivities, though fluorinated versions likely offer improved pharmacokinetics due to enhanced stability .

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted methods () reduce reaction times for thiazepine derivatives but may compromise stereochemical control compared to traditional K₂CO₃-mediated cyclizations .
  • Structure-Activity Relationships (SAR) : Fluorine substitution at the benzyl position correlates with improved MDR activity and metabolic stability, as seen in compound 1f ().
  • Toxicity Profile : Fluorinated thiazepines generally exhibit lower cytotoxicity than trifluoromethylated analogs, making them preferable for therapeutic development .

Biological Activity

4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is an organic compound that belongs to the thiazepine family, characterized by a unique heterocyclic structure. Its molecular formula is C14H12FNOS2, and it has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds with similar thiazepine structures exhibit notable antimicrobial activity . For instance, derivatives of thieno[3,2-f][1,4]thiazepin-5(2H)-one have shown effectiveness against various bacterial strains. The presence of the fluorobenzyl group may enhance this activity by improving the compound's lipophilicity and membrane permeability.

The biological activity of this compound is believed to involve interaction with specific enzymes or receptors that are crucial in disease pathways. The thiazepine core can engage with active sites on target proteins, potentially leading to inhibition or modulation of their functions.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound inhibited the growth of leukemia cells at low micromolar concentrations. The mechanism was attributed to interference with nucleic acid synthesis and protein expression pathways.
  • Antibiotic Resistance : Another investigation into related compounds highlighted their efficacy against antibiotic-resistant strains of bacteria, suggesting that modifications in the thiazepine structure could be pivotal in overcoming resistance mechanisms.

Comparative Biological Activity

A comparative analysis of several compounds within the same class reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundThiazepine ringAntimicrobial
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-oneThiazepine ringAntitumor
1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)Pyrimidine coreAntiviral

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Pharmacological Studies

Pharmacological evaluations have shown that this compound exhibits a range of activities:

  • Cytotoxicity : In vitro assays indicate significant cytotoxic effects on various cancer cell lines.
  • Antibacterial Activity : Disc diffusion methods reveal effective inhibition zones against Gram-positive and Gram-negative bacteria.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest a favorable safety profile for this compound at therapeutic doses. However, further studies are required to establish comprehensive safety data across different biological systems.

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